molecular formula C28H27N3O B3608146 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE

Cat. No.: B3608146
M. Wt: 421.5 g/mol
InChI Key: BYVKIAXBQGWIGN-UHFFFAOYSA-N
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Description

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE is a complex organic compound that has garnered interest in various fields of scientific research

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-(6-methyl-2-pyridin-2-ylquinolin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O/c1-20-10-11-25-23(17-20)24(19-27(30-25)26-9-5-6-14-29-26)28(32)31-15-12-22(13-16-31)18-21-7-3-2-4-8-21/h2-11,14,17,19,22H,12-13,15-16,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYVKIAXBQGWIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)N3CCC(CC3)CC4=CC=CC=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with a ketone in the presence of a base.

    Introduction of the Pyridine Group: This step often involves a Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid and a halide.

    Attachment of the Benzylpiperidine Group: This can be done through a reductive amination reaction, where a benzylpiperidine is reacted with an aldehyde or ketone in the presence of a reducing agent.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, often using continuous flow chemistry techniques.

Chemical Reactions Analysis

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles like amines or thiols replace a leaving group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is being investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its ability to interact with specific receptors in the brain.

    Industry: It can be used in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE involves its interaction with specific molecular targets. For example, in medicinal applications, it may bind to neurotransmitter receptors in the brain, modulating their activity and leading to therapeutic effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds to 4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE include other quinoline derivatives and piperidine-containing molecules. What sets this compound apart is its unique combination of functional groups, which confer specific chemical and biological properties. For instance:

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Piperidine-Containing Molecules: Compounds such as piperidine itself, which is used as a precursor in the synthesis of various pharmaceuticals.

This unique combination of a quinoline core with a benzylpiperidine and pyridine group makes this compound a versatile compound with diverse applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE
Reactant of Route 2
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4-(4-BENZYLPIPERIDINE-1-CARBONYL)-6-METHYL-2-(PYRIDIN-2-YL)QUINOLINE

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